molecular formula C9H16N4O2S B2407033 N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide CAS No. 1421452-29-0

N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide

Cat. No.: B2407033
CAS No.: 1421452-29-0
M. Wt: 244.31
InChI Key: IIGFYBBGAMBNOH-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body

Preparation Methods

The synthesis of N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with a suitable nucleophile in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-4-5-16(14,15)12-8-6-10-9(11-7-8)13(2)3/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGFYBBGAMBNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CN=C(N=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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